REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[C:6]([Cl:12])[CH:5]=1)[CH:2]=C.C[OH:14]>C(Cl)Cl>[Cl:12][C:6]1[CH:5]=[C:4]([CH2:1][CH:2]=[O:14])[CH:11]=[CH:10][C:7]=1[C:8]#[N:9]
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Name
|
|
Quantity
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265 mg
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Type
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reactant
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Smiles
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C(C=C)C1=CC(=C(C#N)C=C1)Cl
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then O3 was bubbled into for 10 minutes
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Duration
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10 min
|
Type
|
ADDITION
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Details
|
Then dimethylsulfide (1 mL) was added
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Type
|
CONCENTRATION
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Details
|
The mixture was concentrated in vacuo
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |